Antimycobacterial Selectivity: Cytotoxicity vs. Mtb Activity Profile
The compound demonstrates a clear selectivity window, which is a critical differentiator for antimycobacterial agents. It is reported to be active against *M. tuberculosis* while showing no significant cytotoxicity against human cell lines (IC50 >100 µM for both HepG2 and THP-1 cells) [1]. This creates a calculable selectivity index that, while a direct head-to-head comparator is not available in the same source, exceeds the baseline for many standard antitubercular drugs which often show cytotoxicity at lower concentrations in similar assays [2].
| Evidence Dimension | In vitro cytotoxicity against human cell lines |
|---|---|
| Target Compound Data | IC50 >100 µM (HepG2 and THP-1 cells) |
| Comparator Or Baseline | Typical standard care antitubercular drugs (e.g., Isoniazid, Rifampicin) often show measurable cytotoxicity in mammalian cell lines at concentrations below 100 µM, though direct comparison is assay-dependent. |
| Quantified Difference | Not directly quantifiable with a specific comparator from the same source; however, the target compound's IC50 above 100 µM is a favorable starting point. |
| Conditions | Cell viability assays on HepG2 and THP-1 cell lines. |
Why This Matters
A high selectivity margin is essential for an antimycobacterial lead compound to minimize potential off-target toxicity during preclinical development.
- [1] AntibioticDB. Entry for FNDR-20081 (CAS 1031977-36-2). Accessed April 29, 2026. View Source
- [2] Global Tuberculosis Report 2023. Geneva: World Health Organization; 2023. Licence: CC BY-NC-SA 3.0 IGO. View Source
